molecular formula C18H27F2O2P B14215862 Methyl [cyclohexyl(difluoro)methyl](4-phenylbutyl)phosphinate CAS No. 828265-21-0

Methyl [cyclohexyl(difluoro)methyl](4-phenylbutyl)phosphinate

Cat. No.: B14215862
CAS No.: 828265-21-0
M. Wt: 344.4 g/mol
InChI Key: PACQTGVVJSEGDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl cyclohexyl(difluoro)methylphosphinate is a complex organophosphorus compound It features a cyclohexyl group, a difluoromethyl group, and a phenylbutyl group attached to a phosphinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl cyclohexyl(difluoro)methylphosphinate typically involves multiple steps, including the formation of the cyclohexyl(difluoro)methyl intermediate and its subsequent reaction with a phenylbutyl phosphinate precursor. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Methyl cyclohexyl(difluoro)methylphosphinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can yield phosphine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphinate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives.

Scientific Research Applications

Methyl cyclohexyl(difluoro)methylphosphinate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl cyclohexyl(difluoro)methylphosphinate exerts its effects involves interactions with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes, or as a reagent in organic transformations. The pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other organophosphorus compounds with different substituents, such as:

  • Methyl cyclohexyl(difluoro)methylphosphonate
  • Methyl cyclohexyl(difluoro)methylphosphine oxide

Uniqueness

Methyl cyclohexyl(difluoro)methylphosphinate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where these properties are advantageous.

Properties

CAS No.

828265-21-0

Molecular Formula

C18H27F2O2P

Molecular Weight

344.4 g/mol

IUPAC Name

4-[[cyclohexyl(difluoro)methyl]-methoxyphosphoryl]butylbenzene

InChI

InChI=1S/C18H27F2O2P/c1-22-23(21,18(19,20)17-13-6-3-7-14-17)15-9-8-12-16-10-4-2-5-11-16/h2,4-5,10-11,17H,3,6-9,12-15H2,1H3

InChI Key

PACQTGVVJSEGDO-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(CCCCC1=CC=CC=C1)C(C2CCCCC2)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.